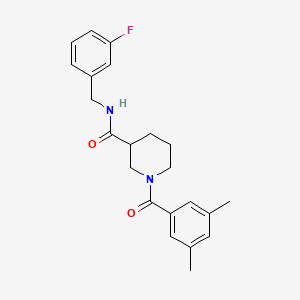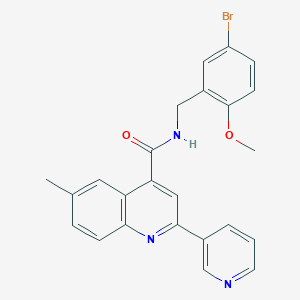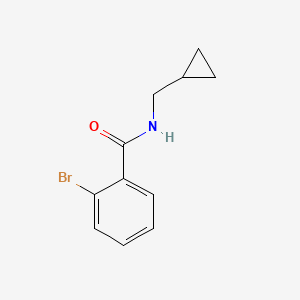
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide, also known as DF-MGBG, is a small molecule inhibitor that has been widely studied in scientific research. It belongs to the family of benzoylpiperidine carboxamides and has shown potential in the treatment of various diseases.
作用機序
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide exerts its pharmacological effects by inhibiting the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been linked to cancer and other diseases. By inhibiting SAMDC, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide reduces the levels of polyamines, leading to cell growth arrest and apoptosis.
Biochemical and Physiological Effects
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells.
実験室実験の利点と制限
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research and has been shown to have potent pharmacological effects. However, there are also some limitations to its use in lab experiments. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has low solubility in water, which can make it difficult to use in some assays. In addition, it has been shown to have some off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of SAMDC. Another area of research is the identification of biomarkers that can predict the response to 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide treatment. Additionally, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide could be used in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to investigate the potential of 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. It inhibits the growth of cancer cells, reduces inflammation, and has anti-viral effects. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide exerts its pharmacological effects by inhibiting the enzyme SAMDC, which is involved in the synthesis of polyamines. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide should focus on the development of more potent and selective inhibitors of SAMDC, the identification of biomarkers for treatment response, and the investigation of its potential in the treatment of other diseases.
合成法
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide can be synthesized using a four-step reaction process. The first step involves the reaction of 3,5-dimethylbenzoyl chloride with piperidine to form 1-(3,5-dimethylbenzoyl)piperidine. In the second step, 1-(3,5-dimethylbenzoyl)piperidine is reacted with 3-fluorobenzylamine to form 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine. The third step involves the reaction of 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine with thionyl chloride to form the corresponding acid chloride. Finally, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide is obtained by reacting the acid chloride with the appropriate amine.
科学的研究の応用
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, it has been shown to have anti-inflammatory and anti-angiogenic effects.
特性
IUPAC Name |
1-(3,5-dimethylbenzoyl)-N-[(3-fluorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-15-9-16(2)11-19(10-15)22(27)25-8-4-6-18(14-25)21(26)24-13-17-5-3-7-20(23)12-17/h3,5,7,9-12,18H,4,6,8,13-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKKFCWWGLJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylbenzoyl)-N-[(3-fluorophenyl)methyl]piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)
![Ethyl [(2-nitrothien-3-yl)thio]acetate](/img/structure/B7543863.png)

![4-chloro-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B7543882.png)
![N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543883.png)

![N-cycloheptyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543887.png)
![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![1-(3,4-Dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543907.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543911.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)

![N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543954.png)
![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)